molecular formula C11H12N4OS2 B2434642 4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1031669-44-9

4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2434642
CAS No.: 1031669-44-9
M. Wt: 280.36
InChI Key: LXGAKTQSVQZZDR-UHFFFAOYSA-N
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Description

4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound known for its unique structure and versatility in various chemical reactions This compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core substituted with an isobutyl group and a thioxo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system, followed by the introduction of the isobutyl and thioxo functional groups. Standard organic reagents, catalysts, and solvents are employed under controlled temperature and pressure conditions to achieve the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficient and scalable synthesis. Using automated systems, the reaction parameters are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.

  • Reduction: Reduction reactions can yield hydro derivatives by replacing the thioxo group with a hydrogen atom.

  • Substitution: Substituent groups on the ring system can be replaced by other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Examples include hydrogen peroxide and potassium permanganate, used under controlled conditions.

  • Reducing agents: Common reagents include sodium borohydride and lithium aluminum hydride.

  • Substitution reagents: Various halides, alkylating agents, and nucleophiles can be used under suitable conditions to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific reagents and conditions used but typically include various oxidized, reduced, and substituted derivatives of the parent compound.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for designing novel molecules with potential applications in materials science and catalysis. Researchers explore its reactivity and interaction with other compounds to develop new synthetic methodologies.

Biology

In biology, derivatives of this compound are studied for their potential biological activities. The core structure is a candidate for developing new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound and its derivatives show promise in pharmaceutical research. They are investigated for their potential therapeutic effects in treating various diseases, including cancer, infections, and neurological disorders.

Industry

Industrially, this compound finds use in the development of new materials with unique properties. It can be used in polymer science, electronics, and as a precursor for advanced functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

  • 4-ethyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

  • 4-isobutyl-1-oxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Uniqueness

The unique feature of 4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its specific substitution pattern and thioxo group. Compared to similar compounds, the isobutyl substitution provides distinct steric and electronic properties, enhancing its reactivity and binding characteristics. The thioxo group adds another layer of versatility, enabling diverse chemical transformations that are not as readily achievable with oxo derivatives.

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Properties

IUPAC Name

8-(2-methylpropyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c1-6(2)5-14-9(16)8-7(3-4-18-8)15-10(14)12-13-11(15)17/h3-4,6H,5H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGAKTQSVQZZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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